molecular formula C25H22Cl2N2O B10873052 N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide

N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide

Katalognummer: B10873052
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: RMRFVAPKLPCCLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of chlorobenzyl and chlorophenyl groups attached to an indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 4-chlorophenylhydrazine, and ethyl acetoacetate. The reaction conditions usually involve:

    Step 1: Formation of the indole core through Fischer indole synthesis.

    Step 2: Introduction of the chlorobenzyl group via nucleophilic substitution.

    Step 3: Carboxamide formation through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole core to oxindole derivatives.

    Reduction: Reduction of the carboxamide group to amine derivatives.

    Substitution: Halogen substitution reactions on the chlorobenzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorobenzyl)cyclopentanamine
  • 4-(4-chlorobenzyl)morpholine

Uniqueness

N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure combined with chlorobenzyl and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C25H22Cl2N2O

Molekulargewicht

437.4 g/mol

IUPAC-Name

3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-ethyl-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H22Cl2N2O/c1-3-16-6-13-22-21(14-16)23(18-7-11-20(27)12-8-18)24(29(22)2)25(30)28-15-17-4-9-19(26)10-5-17/h4-14H,3,15H2,1-2H3,(H,28,30)

InChI-Schlüssel

RMRFVAPKLPCCLB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.